molecular formula C11H18N6O4 B2854622 N,1-dimethyl-3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine CAS No. 338777-88-1

N,1-dimethyl-3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine

Cat. No.: B2854622
CAS No.: 338777-88-1
M. Wt: 298.303
InChI Key: IXQYFYGKQCLFCQ-UHFFFAOYSA-N
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Description

N,1-dimethyl-3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with nitro groups, a piperazine moiety, and methyl groups, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine typically involves multiple steps:

    Methylation: Methyl groups are introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Piperazine Substitution: The piperazine moiety is introduced through nucleophilic substitution reactions, where piperazine reacts with a suitable leaving group on the pyridine ring, such as a halide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would likely use continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in N,1-dimethyl-3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine can undergo reduction to form amino derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines using reagents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Sodium hydride, potassium carbonate, and various alkyl halides.

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N,1-dimethyl-3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which N,1-dimethyl-3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the piperazine moiety may interact with biological membranes or proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,1-dimethyl-3,5-dinitro-2-pyridinamine: Lacks the piperazine moiety, resulting in different biological activity.

    3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine: Lacks the methyl groups, affecting its chemical reactivity and interactions.

Uniqueness

N,1-dimethyl-3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine is unique due to the combination of its nitro groups, piperazine moiety, and methyl substitutions, which confer distinct chemical and biological properties not found in similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N,1-dimethyl-3,5-dinitro-6-piperazin-1-yl-4H-pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N6O4/c1-12-10-8(16(18)19)7-9(17(20)21)11(14(10)2)15-5-3-13-4-6-15/h12-13H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQYFYGKQCLFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(CC(=C(N1C)N2CCNCC2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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